molecular formula C17H17ClFN3O4 B4626057 2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide

2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide

Cat. No. B4626057
M. Wt: 381.8 g/mol
InChI Key: ZVXDSAMPBCGTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with hydrates of cobalt, nickel, and copper, leading to the formation of coordination compounds (Gulea et al., 2019). These processes highlight the intricate methods required to synthesize complex molecules, potentially including the compound of interest.

Molecular Structure Analysis

Crystal structure analysis plays a critical role in understanding the spatial arrangement of molecules. Studies on similar compounds have shown the importance of strong and weak hydrogen bonds in determining the molecular structure (Dey et al., 2021). These analyses provide insights into how molecular structures can influence the physical and chemical properties of compounds.

Chemical Reactions and Properties

Chemical reactions involving hydrazinecarboxamide derivatives have been studied for their potential to create compounds with antimicrobial activities. For instance, semicarbazone derivatives synthesized from related compounds exhibited significant antimicrobial properties (Ahsan et al., 2016). Such reactions are pivotal in exploring the functional applications of these compounds.

Physical Properties Analysis

The physical properties of compounds, such as solubility and crystallization behavior, are influenced by their molecular structure. For example, analysis of compounds with similar structures has revealed details about their crystal packing, highlighting the role of molecular interactions in determining physical properties (Dey et al., 2021).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is essential for predicting how these compounds behave under different conditions. Research into similar compounds has shed light on their cytotoxic and antioxidant properties, offering clues about the chemical behavior of hydrazinecarboxamide derivatives (Ali et al., 2021).

Scientific Research Applications

Understanding Through Related Compounds and Mechanisms

  • Aromatic Amines and Lupus Erythematosus

    • Aromatic amines and hydrazines are metabolized through the acetylation pathway, with drugs like hydralazine being examples. The metabolism of these compounds can predispose individuals to lupus, depending on their acetylator status. This connection highlights the importance of understanding metabolic pathways and genetic predispositions when studying the effects of chemical compounds on health (Reidenberg, 1983).
  • Genetic Polymorphisms in Drug Metabolism

    • The NAT2* gene is responsible for the polymorphic acetylation of drugs and xenobiotics that contain arylamine or hydrazine groups. Studies have investigated the allelic variability and genotype distribution among different populations, including native African populations. Such research underscores the importance of genetic factors in drug metabolism, which could be relevant for understanding how different individuals might respond to the compound (Deloménie et al., 1996).
  • Metabolism and Disposition of Drugs

    • The metabolism and disposition of drugs in humans are crucial for understanding their efficacy and safety. Studies on other compounds, such as orexin receptor antagonists, detail how drugs are metabolized and excreted in humans, highlighting the pathways involved and the role of genetic and enzymatic factors in these processes. This information is vital for any new compound's development and application in scientific research (Renzulli et al., 2011).
  • Endocrine Disrupting Compounds in Food

    • The presence and effects of endocrine-disrupting compounds, such as nonylphenols, in food have been studied to assess potential health risks. Such research is essential for understanding how various chemical compounds, including those structurally related to the one , might interact with biological systems and impact health. This can inform safety assessments and regulatory decisions concerning new chemicals (Guenther et al., 2002).

properties

IUPAC Name

1-[[2-(2-chloro-4-fluorophenoxy)acetyl]amino]-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O4/c1-10-3-5-15(25-2)13(7-10)20-17(24)22-21-16(23)9-26-14-6-4-11(19)8-12(14)18/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDSAMPBCGTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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